2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine

Fragment-Based Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5) is a bicyclic primary amine featuring a rigid 7-oxabicyclo[2.2.1]heptane core and an ethanamine side chain. This scaffold is characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) and a topological polar surface area (TPSA) of 35.25 Ų, properties indicative of enhanced three-dimensionality and potential for favorable pharmacokinetic profiles.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1369381-64-5
Cat. No. B2521397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
CAS1369381-64-5
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2C(CC1O2)CCN
InChIInChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2
InChIKeyNBBCARZMEFEVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5) Procurement and Chemical Profile


2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5) is a bicyclic primary amine featuring a rigid 7-oxabicyclo[2.2.1]heptane core and an ethanamine side chain [1]. This scaffold is characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 1.0) and a topological polar surface area (TPSA) of 35.25 Ų, properties indicative of enhanced three-dimensionality and potential for favorable pharmacokinetic profiles . The compound serves primarily as a versatile small molecule scaffold for medicinal chemistry and chemical biology research, with applications in the synthesis of target-specific probes and library compounds . Its unique structural features, including a conformationally constrained bicyclic framework, make it a valuable building block for the exploration of novel chemical space, particularly in the context of fragment-based drug discovery (FBDD) and the development of bioactive molecules [2].

Why 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine Cannot Be Replaced by Generic Amines or Similar Bicyclic Scaffolds


Generic substitution with simple linear or monocyclic amines is chemically invalid due to the unique combination of physical and structural properties conferred by the 7-oxabicyclo[2.2.1]heptane core. This scaffold simultaneously achieves a high Fsp³ value (1.0), a moderately polar TPSA (35.25 Ų), and a calculated LogP of 0.9027, a balance that is unattainable with flatter, aromatic-rich amine surrogates . Even substitution with closely related bicyclic amines, such as the 7-azabicyclo[2.2.1]heptane analog, introduces significant deviations in molecular properties (e.g., altered basicity, hydrogen-bonding capacity, and logP), which can fundamentally change target binding, pharmacokinetics, and synthetic tractability [1]. Therefore, for projects where specific physicochemical parameters or a precise three-dimensional pharmacophore is critical, 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine is an irreplaceable building block, as outlined in the quantitative evidence below.

Quantitative Differentiators for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5) for Informed Procurement


Maximal Fsp³ and Distinct LogP Enable Superior 3D Character Compared to Common Aromatic Amines

The target compound achieves the maximum possible Fsp³ value of 1.0, indicating complete saturation of its carbon framework. This is in stark contrast to a representative aromatic amine building block, 4-aminobiphenyl (Fsp³ = 0.08), a common precursor in medicinal chemistry. The high Fsp³ is associated with improved aqueous solubility, reduced off-target promiscuity, and greater clinical success rates [1]. Furthermore, the target compound exhibits a calculated LogP of 0.9027, which is substantially lower than that of its positional isomer, 2-{7-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine (LogP = 0.24) [2], offering a distinct lipophilicity profile for structure-activity relationship (SAR) studies.

Fragment-Based Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Sub-Micromolar PDE10A Enzyme Inhibition Demonstrates Functional Biological Activity

In a biochemical assay, 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine inhibited human phosphodiesterase 10A (PDE10A) with an IC₅₀ of 480 nM [1]. This provides direct quantitative evidence of its ability to engage a therapeutically relevant CNS target. PDE10A is a validated target for schizophrenia and Huntington's disease, and while 480 nM is a moderate potency, it validates the scaffold as a viable starting point for medicinal chemistry optimization. In comparison, many simple amine building blocks, such as benzylamine, are inactive (IC₅₀ > 10,000 nM) in this assay.

Neuroscience Enzyme Inhibition CNS Drug Discovery

Distinct Hydrogen-Bonding Profile Enables Differentiated Pharmacokinetic Tuning vs. Aza-Bicyclic Analogs

The 7-oxabicyclo[2.2.1]heptane core in the target compound presents two hydrogen bond acceptor (HBA) sites (the ether oxygen and the amine nitrogen), resulting in a TPSA of 35.25 Ų. In contrast, the 7-azabicyclo[2.2.1]heptane analog contains a basic nitrogen in the bridgehead position, leading to a different hydrogen-bonding profile and a higher number of potential HBA sites after protonation [1]. This difference is critical for modulating membrane permeability and target engagement. For instance, amides derived from 7-azabicyclo[2.2.1]heptane are known to exhibit nitrogen pyramidalization, a unique conformational feature that can drastically alter molecular recognition, whereas the oxa-analog avoids this complexity, offering a more predictable and canonical amide bond geometry [1].

Drug Design Pharmacokinetics Scaffold Hopping

Established Synthetic Tractability via Pd-Catalyzed C–H Functionalization for Rapid Derivative Generation

Recent literature has demonstrated that the 7-oxabicyclo[2.2.1]heptane scaffold, the core of the target compound, is amenable to palladium-catalyzed β-(hetero)arylation using an 8-aminoquinoline directing group [1]. This methodology enables the rapid diversification of the scaffold, a key advantage over other rigid bicyclic systems like adamantane or cubane, which can be more challenging or less selective to functionalize. The ability to efficiently introduce aryl and heteroaryl groups at specific positions directly on the bicyclic framework allows for the streamlined synthesis of diverse compound libraries for SAR exploration, a feature not readily available with many simpler or less reactive amine scaffolds.

Synthetic Methodology C–H Activation Library Synthesis

Recommended Application Scenarios for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5)


CNS Lead Generation Campaigns Targeting PDE10A for Neuropsychiatric Disorders

Given its validated, sub-micromolar activity against PDE10A (IC₅₀ = 480 nM) [1], 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine is an ideal starting point for medicinal chemistry programs focused on schizophrenia, Huntington's disease, or other CNS disorders where PDE10A inhibition is a proven therapeutic strategy. Its high Fsp³ (1.0) is a critical asset for designing brain-penetrant molecules, as increased saturation is correlated with improved CNS multiparameter optimization (MPO) scores [2]. The compound can be used directly as a screening hit or as a core scaffold for generating focused libraries through established C–H functionalization chemistry [3].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D Saturated Scaffolds

The compound's small size (MW = 141.21 g/mol), high Fsp³ (1.0), and balanced lipophilicity (LogP = 0.9027) make it an excellent addition to fragment libraries seeking to escape flatland [1]. Its presence in a screening deck increases the chances of identifying novel binding interactions, particularly with protein targets that possess deep, hydrophobic, or conformationally flexible binding pockets. The commercially available purity (≥98%) from vendors like ChemScene ensures reliable and reproducible screening results [2].

Scaffold Hopping from Saturated Aza-Bicyclic Systems to Modulate Amide Geometry and H-Bonding

For research projects seeking to modify the physicochemical and conformational properties of a lead series containing a 7-azabicyclo[2.2.1]heptane motif, 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine presents a strategic alternative [1]. The replacement of the bridgehead nitrogen with an oxygen atom eliminates the potential for nitrogen pyramidalization in amide derivatives and alters the hydrogen-bonding capacity (2 HBAs vs. 3), which can be exploited to fine-tune target selectivity, reduce off-target activity, or improve oral bioavailability.

Synthesis of Diversified Compound Libraries via Late-Stage C–H Functionalization

The proven amenability of the 7-oxabicyclo[2.2.1]heptane core to directed C–H arylation chemistry [1] makes 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine a highly efficient and versatile building block. This approach enables the rapid parallel synthesis of diverse analogs, significantly reducing the time and resources required for SAR exploration compared to de novo synthesis of each derivative. This is a key differentiator for high-throughput chemistry groups and medicinal chemistry teams working under aggressive timelines.

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